molecular formula C8H14N4 B14847614 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine CAS No. 944898-92-4

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine

Cat. No.: B14847614
CAS No.: 944898-92-4
M. Wt: 166.22 g/mol
InChI Key: WBEGNMDULWOFQY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler compound with similar functional groups but lacks the pyrimidine ring.

    Aminoethylpiperazine: Contains a piperazine ring instead of a pyrimidine ring.

    N,N-Dimethylethanolamine: Similar structure but with an ethanolamine backbone.

Uniqueness

2-(2-Aminoethyl)-N,N-dimethylpyrimidin-5-amine is unique due to its pyrimidine ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler amines or other heterocycles.

Properties

CAS No.

944898-92-4

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-aminoethyl)-N,N-dimethylpyrimidin-5-amine

InChI

InChI=1S/C8H14N4/c1-12(2)7-5-10-8(3-4-9)11-6-7/h5-6H,3-4,9H2,1-2H3

InChI Key

WBEGNMDULWOFQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(N=C1)CCN

Origin of Product

United States

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